H-Phe-Gly-NH2 hydrochloride, also known as Glycine-Phenylalanine Amide Hydrochloride, is a dipeptide compound composed of glycine and phenylalanine. It is characterized by its amide linkage and the addition of hydrochloride, which enhances its solubility in aqueous solutions. This compound is often utilized in biochemical research due to its structural properties and biological relevance.
These reactions facilitate the study of peptide chemistry and the development of modified peptides for various applications.
H-Phe-Gly-NH2 hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Its mechanism of action involves binding to specific receptors, including opioid receptors, which modulate pain perception and can lead to analgesic effects. The compound's interaction with these receptors triggers intracellular signaling pathways that contribute to its biological responses. Research indicates that it may serve as a model compound for studying protein-protein interactions and enzyme-substrate relationships .
The synthesis of H-Phe-Gly-NH2 hydrochloride typically employs solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. The process includes the following steps:
H-Phe-Gly-NH2 hydrochloride has diverse applications across several fields:
Studies on H-Phe-Gly-NH2 hydrochloride focus on its interactions with biological targets, particularly opioid receptors. Research indicates that it can effectively modulate receptor activity, leading to potential analgesic effects. Understanding these interactions is crucial for developing new therapeutic agents that mimic or enhance natural pain-relief mechanisms .
H-Phe-Gly-NH2 hydrochloride can be compared with several similar compounds, highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
H-Tyr-D-Arg-Phe-Gly-NH2 | Tyrosine-D-Arginine | Potent analgesic effects; more complex structure |
H-Tyr-D-Ala-Gly-Phe-NH2 | Tyrosine-D-Alanine | Similar sequence but different amino acid substitutions |
H-Phe-Gly-NH2 | Phenylalanine-Glycine | Lacks hydrochloride salt; affects solubility |
The uniqueness of H-Phe-Gly-NH2 hydrochloride lies in its specific sequence and the presence of the hydrochloride salt, which enhances its solubility and stability compared to its analogs .
H-Phe-Gly-NH2 hydrochloride features a linear dipeptide backbone with L-phenylalanine (Phe) at the N-terminus and glycine (Gly) at the C-terminus, terminated by a primary amide group. The hydrochloride salt forms via protonation of the N-terminal amino group, enhancing solubility in aqueous media. The IUPAC name, (S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide hydrochloride, reflects its stereochemistry and functional groups.
The peptide bond ($$ \text{-CO-NH-} $$) between Phe and Gly adopts a trans configuration, as confirmed by NMR studies of analogous dipeptides. The phenyl moiety of Phe contributes aromatic character, while Gly’s minimal side chain ($$ \text{-H} $$) ensures conformational flexibility. X-ray crystallography of related compounds suggests that the hydrochloride ion interacts with the protonated N-terminus through ionic bonds, stabilizing the crystalline lattice.
Key physicochemical properties include:
The compound’s isoelectric point (pI) is estimated at 5.86, derived from the pKa values of its ionizable groups. Its solubility profile makes it suitable for biological assays, though precipitation may occur at high concentrations due to hydrophobic interactions from the phenyl group.
H-Phe-Gly-NH2 hydrochloride emerged alongside advancements in solid-phase peptide synthesis (SPPS) in the late 20th century. Early work on glycylglycine in 1901 laid the groundwork for dipeptide studies, but the specific synthesis of H-Phe-Gly-NH2 hydrochloride was first documented in PubChem in 2005. Its utility grew in enzymology, particularly in thermolysin-catalyzed couplings, where it served as a model substrate due to its moderate solubility and stability. Recent proteomics research has leveraged its amide terminus for mimicking natural peptide motifs.
Solid-phase peptide synthesis remains the dominant method for producing H-Phe-Gly-NH2 hydrochloride due to its scalability and reduced purification demands. The process typically involves anchoring the C-terminal amino acid to a resin, iterative coupling of protected amino acids, and final cleavage.
Trityl chloride resin has been widely utilized for synthesizing C-terminal peptide acids, including dipeptides. Its advantages include mild cleavage conditions (1% trifluoroacetic acid in dichloromethane) and minimal racemization during the attachment of the first amino acid [1]. For example, N-Fmoc-N-trityl-L-histidine was coupled to trityl chloride resin using N,N-diisopropylethylamine (DIPEA) as a base, followed by capping unreacted sites with methanol to prevent side reactions [1]. After sequential coupling of β-alanine, the peptide was cleaved under acidic conditions, yielding the target dipeptide with high purity [1].
Alternative resins, such as Rink-amide, have also demonstrated efficacy. In the synthesis of analogous peptides like H-Tyr-Gly-Gly-Phe-Leu-NH2, Fmoc-Rink-amide resin enabled efficient elongation using DIPEA-activation and piperidine-mediated Fmoc removal [5]. Cleavage with a trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) cocktail yielded peptides with >97% purity, as verified by HPLC [5].
Table 1: SPPS Methodologies for Dipeptide Synthesis
Resin Type | Coupling Agent | Deprotection Reagent | Cleavage Conditions | Purity |
---|---|---|---|---|
Trityl chloride | DIPEA | Piperidine | 1% TFA in DCM | ≥95% (LC-MS) |
Rink-amide | DIPEA | Piperidine | 95% TFA, TIS, H2O | ≥97% (HPLC) |
While SPPS dominates dipeptide production, solution-phase synthesis employing N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) remains a viable alternative. This method involves activating the carboxyl group of phenylalanine using DCC/HOBt, followed by coupling with glycine amide. However, the provided literature emphasizes SPPS due to its superior yield and reduced racemization risks [1] [5]. Solution-phase approaches may require additional purification steps, such as recrystallization or column chromatography, to isolate the target dipeptide from unreacted precursors.
Orthogonal protecting groups are essential to prevent undesired side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group, removed under basic conditions (e.g., 20% piperidine in dimethylformamide), is commonly used for α-amino protection [1] [5]. For instance, Fmoc-protected phenylalanine was coupled to trityl chloride resin, with subsequent deprotection enabling glycine amide attachment [1]. Side-chain functionalities, when present, may require acid-labile groups like trityl, cleaved with 1% TFA [1].
Recent advancements explore pyrrolidine as an alternative to piperidine for Fmoc removal in less polar solvents (e.g., dimethyl sulfoxide/ethyl acetate mixtures). While pyrrolidine facilitates Fmoc cleavage in green solvent systems, it may increase diketopiperazine formation in aspartimide-prone sequences [6].
Table 2: Protecting Groups in Dipeptide Synthesis
Group | Functionality Protected | Removal Conditions | Compatibility |
---|---|---|---|
Fmoc | α-Amino | 20% piperidine in DMF | SPPS, solution-phase |
Trityl | Side-chain (His, Asn) | 1% TFA | SPPS |
Boc | α-Amino | Strong acids (e.g., TFA) | Solution-phase |
Maintaining chiral integrity is critical in peptide synthesis. Racemization during SPPS is minimized through resin selection—trityl chloride resin reduces racemization at the C-terminus by stabilizing the amino acid-resin linkage [1]. Post-synthesis, enantiomeric purity is assessed via liquid chromatography-mass spectrometry (LC-MS) or chiral HPLC [1] [5]. For example, LC-MS analysis of histidine-β-alanine confirmed the absence of D-isomers, validating the efficacy of trityl chloride resin in preserving chirality [1]. Enzymatic resolution, though not detailed in the provided sources, represents a potential method for isolating L-enantiomers from racemic mixtures.